1,3-Adamantanedimethanol-d4

Description

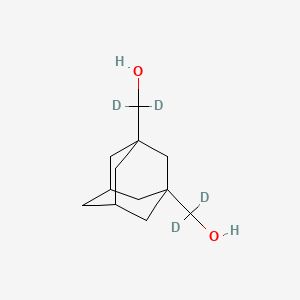

Structure

3D Structure

Properties

IUPAC Name |

dideuterio-[3-[dideuterio(hydroxy)methyl]-1-adamantyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2/i7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABVYVVNRHVXPJ-OSEHSPPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Adamantanedimethanol D4

Strategic Design for Deuterium (B1214612) Incorporation into Adamantane (B196018) Frameworks

The introduction of deuterium into the adamantane framework requires careful strategic planning. The primary goal is to replace specific hydrogen atoms with deuterium to create a stable isotopically labeled compound. wikipedia.org The choice of which hydrogen atoms to replace is critical and often targets metabolically susceptible positions to enhance the drug's half-life or to create a distinct mass shift for analytical purposes. researchgate.net For 1,3-Adamantanedimethanol-d4, the deuteration targets the two hydroxymethyl groups.

Strategies for deuterium incorporation can be broadly categorized into two approaches: direct exchange on the final molecule or building the molecule from already deuterated precursors. rsc.orgmdpi.com The adamantane cage is known for its stability, making direct C-H bond activation and deuteration challenging. cuni.cz Therefore, multi-step synthetic routes starting from functionalized adamantane precursors are often more practical and allow for selective deuterium placement. arkat-usa.orgresearchgate.net

Precursor Synthesis and Deuteration Techniques

The synthesis of 1,3-Adamantanedimethanol-d4 typically begins with a suitable adamantane precursor, such as 1,3-adamantanedicarboxylic acid or its derivatives. arkat-usa.org The non-deuterated analogue, 1,3-adamantanedimethanol, can be synthesized from 1,3-adamantanedicarboxylic acid. arkat-usa.orgresearchgate.net

Direct deuteration of the adamantane core is generally difficult due to the strength of the C-H bonds. However, methods involving radical-based hydrogen abstraction have been explored. For instance, the use of a tetrathiomolybdate (B108656) (TBADT) catalyst under photo-excited conditions can generate a carbon radical on the adamantane, which then reacts with a deuterated thiol to introduce deuterium. assumption.edu While effective for some adamantane derivatives like amantadine (B194251) and memantine, this method may lack the regioselectivity required for specifically targeting the hydroxymethyl positions of 1,3-adamantanedimethanol. assumption.edu Acid-catalyzed hydrogen-deuterium exchange reactions, often using strong deuterated acids, can also be employed for aromatic systems but have limited regioselectivity on saturated frameworks like adamantane. nih.gov

A more direct approach for synthesizing 1,3-Adamantanedimethanol-d4 involves deuterium exchange on the hydroxymethyl groups of the non-deuterated diol. This can be achieved through oxidation-reduction sequences. The primary alcohols can be oxidized to aldehydes, which then undergo base-catalyzed α-deuteration using a deuterium source like D₂O. nih.gov The resulting deuterated aldehydes are then reduced back to the deuterated primary alcohols. Ruthenium complexes have been shown to catalyze this type of deuteration on primary alcohols. nih.govresearchgate.net

Another method involves the use of a deuterated reducing agent to convert a precursor like 1,3-adamantanedicarboxylic acid or its ester into the desired deuterated diol. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful and common reagent for this purpose, capable of reducing esters and carboxylic acids to deuterated alcohols.

Table 1: Comparison of General Deuteration Techniques

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Radical-Based Deuteration | Involves the generation of a carbon radical on the adamantane core followed by reaction with a deuterium source. assumption.edu | Can deuterate unactivated C-H bonds. assumption.edu | Often lacks regioselectivity. assumption.edu |

| Acid-Catalyzed H/D Exchange | Uses strong deuterated acids to exchange protons for deuterons. nih.gov | Simple procedure. nih.gov | Limited regioselectivity on saturated systems. nih.gov |

| Oxidation-Reduction Sequence | The alcohol is oxidized to a ketone/aldehyde, which is then deuterated at the α-position and reduced back to the alcohol. nih.govresearchgate.net | High regioselectivity for the α-position. nih.gov | Requires multiple steps. |

| Deuterated Reducing Agents | Utilizes reagents like LiAlD₄ to reduce carbonyl compounds to deuterated alcohols. | High deuterium incorporation and predictability. | The reagent can be expensive. |

A common and reliable strategy for the synthesis of 1,3-Adamantanedimethanol-d4 is a multi-step route starting from a readily available adamantane derivative. A plausible synthetic pathway is outlined below:

Esterification: 1,3-Adamantanedicarboxylic acid is converted to its corresponding dimethyl or diethyl ester. This is often done by reacting the diacid with an alcohol (methanol or ethanol) in the presence of an acid catalyst.

Reduction with a Deuterated Reagent: The resulting diester is then reduced using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is highly effective for this transformation. The diester is treated with LiAlD₄ in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to yield 1,3-Adamantanedimethanol-d4. This method ensures that four deuterium atoms are incorporated specifically at the methylene (B1212753) carbons of the hydroxymethyl groups.

This multi-step approach offers high control over the position of deuterium incorporation, leading to a product with high isotopic purity. arkat-usa.orgresearchgate.net

Deuterium Exchange Reactions on Hydroxymethyl Functionalities

Optimization of Reaction Conditions for Deuterium Yield and Isotopic Purity

Optimizing reaction conditions is crucial for maximizing the yield and isotopic purity of the final product. mdpi.comacs.org When using deuterated reducing agents like LiAlD₄, it is essential to use anhydrous solvents and reagents to prevent quenching of the deuteride and the introduction of protons. The reaction temperature and time must also be carefully controlled to ensure complete reduction without side reactions.

For exchange reactions, the choice of catalyst, base, and deuterium source (e.g., D₂O, DMSO-d6) significantly impacts the efficiency of deuterium incorporation. nih.govosti.gov The pH of the reaction medium in base-catalyzed exchanges needs to be optimized to facilitate enolization without causing degradation of the starting material. nih.gov The ratio of the deuterium source to the substrate is also a critical parameter; a large excess of the deuterium source is often used to drive the equilibrium towards the deuterated product. nih.gov

Table 2: Key Parameters for Optimization

| Parameter | Importance | Typical Conditions |

|---|---|---|

| Solvent | Must be anhydrous for deuteride reductions to prevent proton contamination. | Anhydrous diethyl ether or THF for LiAlD₄ reductions. |

| Temperature | Affects reaction rate and selectivity. | LiAlD₄ reductions are often started at low temperatures (0 °C) and then warmed to room temperature. |

| Deuterium Source | Purity and excess of the deuterium source are critical for high isotopic enrichment. nih.gov | High-purity D₂O or deuterated solvents; often used in large excess. nih.gov |

| Catalyst/Base | The choice and concentration affect the rate and efficiency of exchange reactions. osti.govmit.edu | Ruthenium complexes for oxidation-reduction; K₂CO₃ with 18-crown-6 (B118740) for base-catalyzed exchange. nih.govosti.gov |

Isolation and Purification Protocols for Deuterated Adamantane Compounds

After the synthesis, the crude 1,3-Adamantanedimethanol-d4 must be isolated and purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. moravek.com The purification process is critical to ensure high chemical and isotopic purity, which is essential for its intended applications, particularly as an internal standard in mass spectrometry-based analyses. acs.orgmoravek.com

Standard purification techniques for organic compounds are employed. The choice of method depends on the physical properties of the product and the impurities present.

Extraction: A common first step is an aqueous workup to remove inorganic salts and water-soluble impurities.

Crystallization: 1,3-Adamantanedimethanol is a crystalline solid, so crystallization from a suitable solvent system can be a highly effective method for purification. chemicalbook.com This can significantly enhance both chemical and isotopic purity.

Chromatography: Column chromatography on silica (B1680970) gel is a versatile technique for separating the desired product from impurities with different polarities.

The purity of the final product is typically assessed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and the positions of deuterium incorporation, and Mass Spectrometry (MS) to determine the isotopic enrichment. wikipedia.org High-performance liquid chromatography (HPLC) can be used to assess chemical purity. acs.org

Advanced Spectroscopic Characterization of 1,3 Adamantanedimethanol D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Labeling Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like 1,3-Adamantanedimethanol-d4, a combination of 2H, 1H, and 13C NMR experiments provides a complete picture of the molecular structure and the success of the deuteration.

Deuterium (²H) NMR spectroscopy is a highly selective technique that directly observes the deuterium nuclei within a molecule. numberanalytics.com Its primary role in the analysis of 1,3-Adamantanedimethanol-d4 is to confirm that the deuterium labels are exclusively at the intended positions—the two methylene (B1212753) groups of the hydroxymethyl substituents.

In a typical analysis, the ²H NMR spectrum of 1,3-Adamantanedimethanol-d4 would be expected to exhibit a single resonance. This is because the four deuterium atoms are chemically equivalent, located on the two symmetric -CD₂OH groups attached to the adamantane (B196018) core. The absence of signals at other chemical shifts would confirm the site-specificity of the labeling. The chemical shift of this signal would be nearly identical to the proton chemical shift of the corresponding -CH₂OH group in the non-deuterated analogue.

Table 1: Expected ²H NMR Data for 1,3-Adamantanedimethanol-d4 Data is predicted based on typical chemical shifts for similar functional groups.

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -CD₂ OH | ~3.2 - 3.4 | Singlet | 4x Deuterons on hydroxymethyl groups |

Proton (¹H) NMR spectroscopy provides detailed information about the proton environment in a molecule. studymind.co.uk When analyzing 1,3-Adamantanedimethanol-d4 in a deuterated solvent such as Methanol-d4 or Chloroform-d, the most significant observation is the absence of the proton signal corresponding to the two -CH₂OH groups found in the unlabeled compound. studymind.co.uksigmaaldrich.com This absence serves as strong evidence of successful deuteration at these positions.

The remainder of the spectrum would display signals corresponding to the 14 protons of the rigid adamantane cage. Due to the cage's symmetry, these protons would appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The integration of these signals should correspond to 14 protons, further confirming the structure.

Table 2: Expected ¹H NMR Data for 1,3-Adamantanedimethanol-d4 Predicted chemical shifts based on the analysis of adamantane derivatives. chemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.15 | Broad Singlet | 2H | Adamantane bridgehead (CH) protons adjacent to C-CD₂OH |

| ~1.40 - 1.80 | Multiplet | 12H | Remaining adamantane methylene (CH₂) and methine (CH) protons |

| ~3.2 - 3.4 | Absent | 0H | Signal for -CH₂ OH protons absent due to deuteration |

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon framework of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of 1,3-Adamantanedimethanol-d4, the carbon atoms of the hydroxymethyl groups (-CD₂OH) would exhibit distinct characteristics. Due to coupling with the two deuterium nuclei (spin I=1), the signal for these carbons would appear as a quintet (5-line multiplet). Furthermore, this signal would be shifted slightly upfield compared to the corresponding signal in the non-deuterated compound, an effect known as an isotopic shift.

The signals for the adamantane core carbons would appear at their characteristic chemical shifts, confirming the integrity of the cage structure. imperial.ac.ukresearchgate.net The spectrum would show distinct signals for the quaternary carbons bonded to the -CD₂OH groups, the bridgehead methine carbons, and the methylene carbons of the adamantane skeleton.

Table 3: Expected ¹³C NMR Data for 1,3-Adamantanedimethanol-d4 Predicted chemical shifts based on general ¹³C NMR principles and data for related adamantane structures. libretexts.orgimperial.ac.uk

Proton (1H) NMR Spectroscopy in Deuterated Solvents for Structural Elucidation

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Mass Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, making it ideal for verifying molecular weight and isotopic composition. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. measurlabs.comlibretexts.org For 1,3-Adamantanedimethanol-d4, HRMS is crucial for confirming the molecular formula C₁₂H₁₆D₄O₂ and for assessing the level of isotopic enrichment.

The experimentally measured exact mass should align with the theoretical calculated mass for the deuterated compound. By comparing the intensity of the molecular ion peak for the d4-species with any residual d0, d1, d2, or d3 species, the isotopic purity can be accurately quantified.

Table 4: Predicted High-Resolution Mass Data Calculated using exact isotopic masses. libretexts.org

| Species | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

| 1,3-Adamantanedimethanol-d4 | C₁₂H₁₇D₄O₂⁺ | 201.2007 |

| 1,3-Adamantanedimethanol (non-deuterated) | C₁₂H₂₁O₂⁺ | 197.1542 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. wikipedia.orgunt.edu This technique provides detailed structural information by revealing the molecule's fragmentation pathways.

For 1,3-Adamantanedimethanol-d4, the MS/MS spectrum of the protonated molecular ion ([M+H]⁺, m/z 201.2) would be compared to that of its non-deuterated counterpart. Key fragmentation pathways, such as the loss of a hydroxymethyl group, would show a mass difference corresponding to the deuterium labels. For instance, the loss of a deuterated hydroxymethyl radical (•CD₂OH) would result in a fragment ion that is two mass units heavier than the corresponding fragment from the unlabeled compound losing a •CH₂OH radical. This confirms that the deuterium labels are located on the hydroxymethyl groups and not on the adamantane core.

Table 5: Predicted MS/MS Fragmentation Data for [C₁₂H₁₆D₄O₂ + H]⁺ Fragmentation pathways are hypothesized based on the known stability of the adamantyl cation.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 201.2 | 183.2 | H₂O (from one -OH and one cage H) | Loss of water |

| 201.2 | 168.2 | •CD₂OH | Loss of one deuterated hydroxymethyl radical |

| 201.2 | 137.1 | •CD₂OH, H₂O, CH₂ | Complex fragmentation of adamantane core |

Theoretical and Computational Investigations of 1,3 Adamantanedimethanol D4

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stable conformations of molecules. uni-giessen.de For 1,3-Adamantanedimethanol-d4, the foundational adamantane (B196018) cage, with its sp³ hybridized carbons, dictates a rigid, strain-free chair conformation for the three interconnected cyclohexane (B81311) rings.

Computational models would predict the most stable conformers by calculating the potential energy surface as a function of the dihedral angles of the -CD₂OH groups. It is anticipated that conformers allowing for intramolecular hydrogen bonding between the two hydroxyl groups would be among the lower energy states. scite.ai The substitution of hydrogen with deuterium (B1214612) in the methylene (B1212753) groups is not expected to significantly alter the primary conformational preferences compared to the non-deuterated analogue, as the electronic potential energy surface is largely independent of isotopic substitution. princeton.edu However, subtle changes in vibrational zero-point energies due to the heavier deuterium atoms could slightly shift the relative populations of different conformers at equilibrium.

Table 1: Predicted Conformational Data for 1,3-Adamantanedimethanol-d4

| Parameter | Predicted Value | Computational Method |

| C-C bond lengths (adamantane cage) | ~1.54 Å | DFT (e.g., B3LYP/6-31G) |

| C-O bond length | ~1.43 Å | DFT (e.g., B3LYP/6-31G) |

| O-H bond length | ~0.96 Å | DFT (e.g., B3LYP/6-31G) |

| C-D bond length | ~1.09 Å | DFT (e.g., B3LYP/6-31G) |

| Most stable conformer | Likely involves intramolecular H-bonding | Conformational Search Algorithms |

Note: The data in this table is hypothetical and based on typical values for similar functional groups and adamantane derivatives. Actual values would require specific quantum chemical calculations.

Computational Prediction of Deuterium Isotope Effects on Molecular Properties

The replacement of protium (B1232500) (¹H) with deuterium (²H) introduces a significant mass change, which primarily manifests as deuterium isotope effects (DIEs) on molecular properties, particularly in vibrational and nuclear magnetic resonance (NMR) spectroscopy. nih.govhuji.ac.il

Vibrational Spectra: The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. libretexts.org The greater mass of deuterium compared to hydrogen leads to a decrease in the stretching and bending frequencies of the C-D bonds relative to C-H bonds. This can be predicted computationally and is a key signature of deuteration. For 1,3-Adamantanedimethanol-d4, the C-D stretching vibrations are expected to appear at a lower wavenumber in the infrared (IR) and Raman spectra compared to the C-H stretches in the non-deuterated isotopologue.

NMR Spectra: In ¹³C NMR spectroscopy, deuterium substitution typically causes a small upfield shift (to lower ppm values) for the carbon atom directly attached to the deuterium (a one-bond isotope effect, ¹ΔC(D)) and for carbons two or more bonds away (long-range isotope effects). mdpi.com These shifts arise from the different vibrational averaging of the electron distribution around the carbon nucleus. For 1,3-Adamantanedimethanol-d4, the carbons of the -CD₂OH groups would show the most significant upfield shift.

Table 2: Predicted Deuterium Isotope Effects on Spectroscopic Properties of 1,3-Adamantanedimethanol-d4

| Spectroscopic Property | Predicted Effect of Deuteration | Magnitude of Effect |

| C-D Vibrational Stretch (IR/Raman) | Lower frequency vs. C-H | ~2100-2200 cm⁻¹ (vs. ~2800-3000 cm⁻¹) |

| ¹³C NMR Chemical Shift (¹ΔC(D) for -CD₂OH) | Upfield shift | ~0.2 - 0.5 ppm |

| ¹³C NMR Chemical Shift (²ΔC(D) for adamantane C1/C3) | Smaller upfield shift | ~0.1 ppm |

| ¹H NMR Chemical Shift of OH proton | Potential small shift due to altered H-bonding | < 0.05 ppm |

Note: The data in this table is illustrative and based on general observations of deuterium isotope effects in organic molecules. huji.ac.illibretexts.orgmdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions in Model Systems

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in condensed phases, revealing details about intermolecular interactions and dynamics. arxiv.org For 1,3-Adamantanedimethanol-d4, MD simulations could be employed to model its behavior in a solvent or in the solid state.

The primary intermolecular interaction for this molecule is hydrogen bonding via the two hydroxyl groups. nih.govresearchgate.net These interactions would lead to the formation of dimers and larger aggregates in non-polar solvents or a hydrogen-bonded network in the crystalline state. The bulky adamantane cage would enforce significant steric constraints on how these molecules can approach each other. rsc.org

Deuteration of the methylene groups adjacent to the hydroxyls is expected to have a secondary, more subtle effect on intermolecular interactions. The slightly different vibrational dynamics and bond polarizabilities of C-D versus C-H bonds might lead to minor changes in the strength and lifetime of the hydrogen bonds formed by the -OH groups. These subtle differences could potentially influence bulk properties such as solubility and crystal packing. MD simulations could, in principle, quantify these small differences by analyzing radial distribution functions and the persistence of hydrogen bonds over the simulation time. uni-giessen.de

Mechanistic Pathway Analysis and Energy Landscape Mapping for Deuterated Analogues

Computational chemistry allows for the mapping of potential energy surfaces, which describe the energy of a system as it proceeds along a reaction coordinate. libretexts.org This is crucial for understanding reaction mechanisms and predicting reaction rates. The introduction of deuterium can significantly alter reaction rates through the kinetic isotope effect (KIE). princeton.edulibretexts.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. nih.gov Since the C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy, reactions involving the cleavage of a C-D bond are typically slower than those involving C-H bond cleavage.

For 1,3-Adamantanedimethanol-d4, a significant primary KIE would be expected in reactions where one of the deuterons on the methanol (B129727) groups is abstracted in the rate-limiting step. For instance, in an oxidation reaction that proceeds via hydride abstraction from the -CD₂OH group, the deuterated compound would react more slowly than its non-deuterated counterpart.

Energy landscape mapping for such a reaction would show a higher activation energy for the deuterated species compared to the non-deuterated one, as illustrated in the hypothetical energy profile below. This difference in activation energy is the root of the kinetic isotope effect. Mechanistic studies of rearrangements and functionalization reactions involving adamantane derivatives often utilize such computational analyses to elucidate complex pathways. cdnsciencepub.commdpi.com

Research Applications in Analytical Chemistry and Metrology

1,3-Adamantanedimethanol-d4 as an Internal Standard in Quantitative Analytical Assays

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry.

1,3-Adamantanedimethanol-d4 is ideally suited to act as an internal standard for the quantification of unlabeled 1,3-Adamantanedimethanol. Because its physical and chemical properties are nearly identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. However, its mass is four daltons higher, allowing a mass spectrometer to easily distinguish it from the target analyte. Using an SIL internal standard like 1,3-Adamantanedimethanol-d4 allows for the correction of variability in extraction efficiency and ionization efficiency between different samples, which is a common challenge in complex matrices. avantiresearch.com The quantification is based on the ratio of the response of the analyte to the response of the known amount of the internal standard, leading to highly accurate and precise results.

Key Advantages of Using 1,3-Adamantanedimethanol-d4 as an Internal Standard

| Feature | Benefit |

|---|---|

| Co-elution | Elutes at the same retention time as the analyte in chromatography, ensuring it experiences the same analytical conditions. |

| Similar Ionization Efficiency | Compensates for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer's ion source. lgcstandards.com |

| Correction for Sample Loss | Any loss of the target analyte during sample preparation (e.g., extraction, evaporation) is mirrored by a proportional loss of the internal standard. |

| Mass Differentiation | Easily distinguished from the unlabeled analyte by mass spectrometry due to the mass difference from the deuterium (B1214612) labels. |

Utilization in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a primary reference method for chemical measurement that provides results with high accuracy and traceability to the International System of Units (SI). nih.govnih.gov The technique relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest. epa.gov

In this context, 1,3-Adamantanedimethanol-d4 would serve as the spike for the absolute quantification of 1,3-Adamantanedimethanol. The core principle of IDMS involves creating a blend of the sample and the spike, and then measuring the altered isotopic ratio of the mixture using a mass spectrometer. epa.gov Because the amount of the added spike, its isotopic purity, and the isotopic abundances of the natural element are all known, the concentration of the analyte in the original sample can be calculated directly from the measured isotope ratio of the blend. epa.gov

A key advantage of IDMS is that after the spike and sample have been thoroughly mixed and equilibrated, the quantitative accuracy is not affected by the partial loss of the analyte during subsequent purification or analysis steps. epa.govchromatographyonline.com This makes IDMS an exceptionally robust and accurate technique, widely used by national metrology institutes for the certification of reference materials. nih.govresearchgate.net

Development of Chromatographic Methods (e.g., GC-MS, LC-MS) Employing Deuterated Standards

The development and validation of robust chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental to modern analytical chemistry. nih.gov Deuterated standards like 1,3-Adamantanedimethanol-d4 play a critical role in this process.

When developing a new method, the SIL internal standard helps to:

Optimize Chromatographic Separation: Ensuring the analyte and internal standard co-elute properly.

Tune Mass Spectrometer Parameters: Establishing the optimal precursor and product ions for both the analyte and the standard for high-sensitivity detection, often in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

Assess Method Performance: Used during method validation to determine key parameters such as linearity, accuracy, precision, and limit of quantification (LOQ).

For example, in a hypothetical GC-MS/MS method for analyzing 1,3-Adamantanedimethanol, a known concentration of 1,3-Adamantanedimethanol-d4 would be added to all calibration standards and unknown samples. mdpi.com The ratio of the analyte peak area to the internal standard peak area would be used to construct the calibration curve and quantify the analyte in the samples, effectively correcting for any injection volume variability or matrix-induced signal suppression.

Hypothetical LC-MS/MS Parameters for Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Triple Quadrupole (QqQ) in MRM mode |

| MRM Transition (Analyte) | [M+H]+ → Product Ion 1 |

| MRM Transition (IS) | [M+D4+H]+ → Product Ion 2 |

Role in the Development of Certified Reference Materials for Isotope Labeled Compounds

Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and metrological traceability of chemical measurements. They are used for calibrating instruments, validating methods, and in quality control schemes. The production of CRMs requires highly accurate and precise measurement techniques, with IDMS being a preferred primary method for value assignment. researchgate.net

1,3-Adamantanedimethanol-d4 can play a dual role in the context of CRMs:

As a tool for certifying other CRMs: It can be used as the internal standard in an IDMS procedure to accurately determine the purity or concentration of a non-labeled 1,3-Adamantanedimethanol CRM. researchgate.net The high accuracy of the IDMS measurement allows for a low uncertainty to be associated with the certified value of the CRM.

As the analyte in a CRM: 1,3-Adamantanedimethanol-d4 itself can be the certified component in a reference material. Laboratories that use 1,3-Adamantanedimethanol-d4 as an internal standard need to know its exact concentration in the solutions they prepare. A CRM of 1,3-Adamantanedimethanol-d4, with a certified purity or concentration value assigned by a metrology institute or an accredited reference material producer (often under ISO 17034), provides the necessary traceability for these working standards. lgcstandards.combipm.orghpc-standards.com This ensures that the quantitative results obtained in routine analyses are accurate and comparable across different laboratories and over time.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Adamantanedimethanol |

| 1,3-Adamantanedimethanol-d4 |

Mechanistic and Kinetic Studies Using 1,3 Adamantanedimethanol D4

Elucidation of Reaction Mechanisms through Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs provides profound insights into the rate-determining steps of a reaction and the nature of the transition state. princeton.edu For 1,3-Adamantanedimethanol-d4, the deuterium (B1214612) atoms are located on the hydroxymethyl groups, making it an ideal substrate for studying reactions involving these functional groups.

When a carbon-hydrogen (C-H) bond is broken in the rate-limiting step of a reaction, replacing hydrogen with deuterium (a C-D bond) typically leads to a slower reaction rate. libretexts.org This is known as a primary kinetic isotope effect and is quantified as the ratio of the rate constants (kH/kD). wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to be broken. libretexts.org

Table 1: Theoretical Kinetic Isotope Effects in Reactions of 1,3-Adamantanedimethanol-d4

| Reaction Type | Labeled Position | Expected KIE (kH/kD) | Mechanistic Implication |

| Oxidation of alcohols | -CD2OH | > 1 (Normal KIE) | C-D bond cleavage is part of the rate-determining step. |

| Esterification | -CD2OH | ≈ 1 (No KIE) | C-D bond is not broken during the rate-determining step. |

| Nucleophilic substitution | -CD2OH | > 1 (Secondary KIE) | Change in hybridization at the carbon atom in the transition state. |

This table presents theoretical KIE values based on general principles of kinetic isotope effects. Actual experimental values may vary.

In a hypothetical oxidation of 1,3-Adamantanedimethanol to the corresponding dialdehyde, a significant primary KIE would be expected if the initial C-H bond cleavage from the hydroxymethyl group is the slowest step. Conversely, in a reaction like esterification where the O-H bond is typically cleaved, a negligible KIE would be observed for the deuterated compound, confirming that the C-D bond remains intact during the rate-determining phase.

Investigations into Metabolic Pathways and Biotransformations in Research Models

The adamantane (B196018) cage is a common scaffold in medicinal chemistry, and understanding its metabolic fate is crucial for drug development. nih.gov The biotransformation of adamantane derivatives often involves oxidation by cytochrome P450 enzymes. nih.gov The use of isotopically labeled compounds like 1,3-Adamantanedimethanol-d4 is instrumental in deciphering these metabolic pathways. nih.gov

Deuteration at a metabolically active site can significantly slow down the rate of metabolism, a phenomenon known as the metabolic isotope effect. nih.gov This allows researchers to identify the primary sites of metabolic attack and to study the formation of various metabolites. For instance, if the hydroxymethyl groups of 1,3-Adamantanedimethanol are primary sites for oxidation in a biological system, the rate of metabolism for 1,3-Adamantanedimethanol-d4 would be considerably lower than its non-deuterated counterpart.

Table 2: Hypothetical Metabolic Profile of 1,3-Adamantanedimethanol vs. 1,3-Adamantanedimethanol-d4

| Compound | Primary Metabolite | Relative Rate of Formation | Implication |

| 1,3-Adamantanedimethanol | 1-Hydroxymethyl-3-adamantanecarboxylic acid | 100% | Oxidation of the hydroxymethyl group. |

| 1,3-Adamantanedimethanol-d4 | 1-(Dideuterohydroxymethyl)-3-adamantanecarboxylic acid | Significantly < 100% | Deuteration slows the primary metabolic oxidation. |

| 1,3-Adamantanedimethanol-d4 | Hydroxylated adamantane core metabolites | Potentially increased | Shunting to alternative metabolic pathways due to blocked primary site. |

This table illustrates a hypothetical scenario of how deuteration could alter the metabolic profile of 1,3-Adamantanedimethanol. The data is illustrative and not from a specific study.

By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can gain a clearer picture of the metabolic pathways. nih.gov A significant decrease in the formation of a particular metabolite with the deuterated compound strongly suggests that the deuterated position is a key metabolic "soft spot". nih.gov

Tracing and Labeling Applications in Chemical and Biological Research Systems

Isotopically labeled compounds are invaluable as tracers in a variety of research settings. wikipedia.org 1,3-Adamantanedimethanol-d4 can be used to follow the fate of the molecule or its fragments through complex chemical reactions or biological systems without the need for radioactive labels. The deuterium label provides a distinct mass signature that can be detected by mass spectrometry (MS) or a unique signal in nuclear magnetic resonance (NMR) spectroscopy.

In chemical synthesis, 1,3-Adamantanedimethanol-d4 could be incorporated into a larger molecular assembly. By tracking the deuterium label in the final products and intermediates, the reaction pathway and any molecular rearrangements can be elucidated. arkat-usa.org

In biological systems, 1,3-Adamantanedimethanol-d4 can be used to trace the uptake, distribution, and excretion of adamantane-based structures. For example, if this compound were part of a larger drug molecule, the deuterium label would allow for precise quantification of the drug and its metabolites in various tissues and biological fluids using techniques like liquid chromatography-mass spectrometry (LC-MS).

Impact of Deuteration on Chemical Stability in Controlled Research Environments

The substitution of hydrogen with deuterium can enhance the chemical stability of a molecule. The stronger C-D bond, compared to the C-H bond, is less susceptible to chemical cleavage. libretexts.org While the rigid adamantane core is already quite stable, the hydroxymethyl groups are reactive sites.

In controlled research environments, the increased stability of the deuterated hydroxymethyl groups in 1,3-Adamantanedimethanol-d4 can be advantageous. For instance, during chemical reactions that might inadvertently lead to the degradation or side reactions of the hydroxymethyl groups, the deuterated version would be more robust. This enhanced stability can lead to cleaner reactions and higher yields of the desired products.

Research on other deuterated molecules has shown that this increased stability can also translate to improved photostability. Under exposure to light, which can sometimes catalyze the degradation of organic compounds, deuterated molecules have been observed to have a longer half-life.

Applications in Advanced Materials and Polymer Science Research

Incorporation of 1,3-Adamantanedimethanol-d4 Scaffolds into Polymeric Materials

The bifunctional nature of 1,3-Adamantanedimethanol-d4, with its two hydroxymethyl groups, allows it to be incorporated into polymer chains as a monomer. This process is typically achieved through condensation polymerization reactions, such as polyesterification or polyetherification. The rigid adamantane (B196018) core imparts desirable properties to the resulting polymers, including high thermal stability and mechanical strength. nih.gov

The incorporation of the bulky adamantane scaffold can influence the polymer's morphology and chain packing, leading to materials with unique characteristics. Researchers utilize 1,3-Adamantanedimethanol-d4 to create polymers with enhanced properties for specific research and development purposes.

Research on the Influence of Deuteration on the Thermo-mechanical and Optical Properties of Polymers

The replacement of hydrogen with deuterium (B1214612) in the 1,3-Adamantanedimethanol-d4 molecule has a subtle but measurable effect on the properties of polymers that incorporate this monomer. Deuteration can lead to a slight increase in the polymer's mass and can alter the vibrational frequencies of the C-D bonds compared to C-H bonds.

Thermo-mechanical Properties:

The introduction of deuterated adamantane units can influence the thermo-mechanical behavior of polymers. azom.com Key properties that are investigated include:

Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky and rigid nature of the adamantane cage generally increases the Tg of polymers.

Thermal Stability: The ability of a polymer to resist thermal degradation. Adamantane-containing polymers are known for their high thermal stability.

Young's Modulus: A measure of a material's stiffness. The rigid adamantane scaffold can enhance the modulus of the resulting polymer. nih.gov

Changes in these properties due to deuteration are a subject of research, as even minor modifications can be significant for high-performance applications.

Optical Properties:

Deuteration can also impact the optical properties of polymers. researchgate.netresearchgate.netnumberanalytics.com Research in this area focuses on:

Refractive Index: The measure of how much light is bent when passing through the material. Polymers with low refractive indices are valuable for applications such as anti-reflective coatings. materiumtech.com

Optical Transparency: The ability of a material to transmit light with minimal scattering or absorption. Deuteration can sometimes improve transparency in certain regions of the electromagnetic spectrum by shifting the absorption bands of C-H vibrations to lower energies. mdpi.com

Interactive Table: Investigated Properties of Polymers with Deuterated Adamantane Scaffolds

| Property Category | Specific Property | Influence of Adamantane Scaffold | Potential Impact of Deuteration |

| Thermo-mechanical | Glass Transition Temperature (Tg) | Generally increases | Minor shifts |

| Thermal Stability | High | Can be slightly altered | |

| Young's Modulus | Increases | Minor changes | |

| Optical | Refractive Index | Can be tailored | Subtle modifications |

| Optical Transparency | Can be high | Can reduce absorption at specific wavelengths |

Development of High-Performance Materials with Deuterated Adamantane Components for Specific Research Applications (e.g., resists, coatings)

The unique properties of polymers containing 1,3-Adamantanedimethanol-d4 make them suitable for a range of high-performance applications, particularly in the electronics and optics industries.

Photoresists: In the manufacturing of microelectronics, photoresists are light-sensitive materials used to create patterns on substrates. Adamantane derivatives are incorporated into photoresist formulations to enhance their thermal stability, etch resistance, and imaging performance. aip.orggoogle.comresearchgate.net The use of deuterated adamantane compounds can be a strategy to fine-tune the material's properties for advanced lithography techniques. researchgate.net

Coatings: Polymers with adamantane units can be used to create durable and protective coatings with high thermal and chemical resistance. Deuterated versions may be employed in research to develop coatings with specific optical properties, such as low refractive indices for anti-reflection applications or enhanced transparency for optical devices. materiumtech.com

Supramolecular Chemistry and Host-Guest System Research with Deuterated Adamantane Derivatives

The adamantane cage is a classic guest molecule in supramolecular chemistry, known for its ability to form stable inclusion complexes with various host molecules, such as cyclodextrins and cucurbiturils. muni.cznih.govlookchem.comdokumen.pub The deuteration of adamantane derivatives like 1,3-Adamantanedimethanol-d4 provides a valuable tool for studying these host-guest interactions.

The presence of deuterium allows for the use of advanced analytical techniques, such as deuterium nuclear magnetic resonance (²H NMR) spectroscopy, to probe the dynamics and thermodynamics of complex formation. cymitquimica.com This research is fundamental to understanding molecular recognition and self-assembly processes, which are crucial for the development of new sensors, drug delivery systems, and functional nanomaterials.

Emerging Research Directions and Future Perspectives

Integration of 1,3-Adamantanedimethanol-d4 in Nanomedicine Research Methodologies

The unique structural characteristics of 1,3-Adamantanedimethanol-d4—namely its lipophilic adamantane (B196018) core and its deuterium (B1214612) labeling—position it as a valuable tool in nanomedicine. Adamantane derivatives are widely recognized for their ability to act as robust anchors in drug delivery systems. mdpi.compensoft.netpensoft.netnih.gov The adamantane cage's high affinity for the lipid bilayers of liposomes and the hydrophobic cavities of cyclodextrins allows for the stable, non-covalent attachment of molecules to these nanocarriers. pensoft.netpensoft.netnih.gov This facilitates the development of targeted drug delivery platforms where therapeutic agents can be precisely guided to specific cells or tissues.

The integration of 1,3-Adamantanedimethanol-d4 could enhance these systems in several ways. The diol functionality allows for covalent attachment to a wide variety of therapeutic molecules or targeting ligands. Subsequently, the adamantane core would anchor this entire construct within a nanocarrier, such as a liposome (B1194612) or a dendrimer. mdpi.compensoft.netresearchgate.net The presence of deuterium at the methanol (B129727) positions introduces a key feature: the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of these bonds. nih.gov This could lead to drug delivery systems with enhanced stability and longer circulation times in biological systems.

Furthermore, the deuterium signal can be exploited in advanced imaging techniques. Deuterium Magnetic Resonance Imaging (D-MRI) is an emerging, non-invasive imaging modality that tracks the distribution of deuterated compounds in vivo. nih.govacs.org By incorporating 1,3-Adamantanedimethanol-d4 into a nanomedicine formulation, researchers could quantitatively track the biodistribution, accumulation at target sites, and clearance of the nanocarrier with high sensitivity and resolution. nih.govacs.org This provides a powerful method for evaluating the efficacy and safety of new drug delivery systems without the need for radioactive labels.

Table 1: Potential Applications of 1,3-Adamantanedimethanol-d4 in Nanomedicine

| Application Area | Rationale | Potential Advantage |

|---|---|---|

| Liposomal Drug Delivery | Adamantane acts as a lipophilic anchor for drugs or targeting moieties. pensoft.netnih.gov | Enhanced stability of the drug-liposome conjugate; potential for metabolic resistance due to deuteration. |

| Cyclodextrin Complexes | The adamantane cage fits perfectly into the β-cyclodextrin cavity, forming strong host-guest complexes. mdpi.com | Creation of stable, water-soluble drug formulations for targeted delivery. pensoft.net |

| Dendrimer-Based Systems | The diol groups can be used to attach the molecule to the surface of dendrimers. pensoft.netresearchgate.net | Development of multifunctional nanocarriers with high drug loading capacity. |

| Deuterium MRI (D-MRI) | The deuterium label provides a unique signal for non-invasive imaging. nih.gov | Real-time, quantitative tracking of nanocarrier biodistribution and pharmacokinetics. acs.org |

Novel Applications in Catalysis Research and Organometallic Chemistry

The rigid, well-defined structure of the adamantane scaffold makes its derivatives attractive as ligands in catalysis. The 1,3-diol functionality in 1,3-Adamantanedimethanol-d4 is a key feature, as 1,3-diols are known to be effective ligands for a variety of metal-catalyzed reactions, including asymmetric additions to aldehydes. rsc.org The fixed spatial relationship between the two hydroxyl groups can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.

By using 1,3-Adamantanedimethanol-d4 to synthesize organometallic complexes, researchers can create novel catalysts whose performance is shaped by the bulky and rigid adamantane backbone. mdpi.com This backbone can enforce a specific geometry on the catalytic center, potentially leading to high selectivity in reactions. The adamantyl group is also incapable of β-hydride elimination, a common catalyst deactivation pathway, which can lead to more robust and stable catalysts. mdpi.com

The deuterium labels on the methanol groups serve as a powerful mechanistic probe. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (IR, Raman) can be used to track the fate of the deuterated positions during a catalytic cycle. This allows for the detailed study of reaction mechanisms, including ligand exchange processes, intermediate structures, and kinetic isotope effects, providing insights that are difficult to obtain with non-deuterated analogues. nih.gov The development of catalysts based on this scaffold could be particularly relevant for reactions involving C-H activation and functionalization, where steric and electronic tuning of the ligand is critical. nih.gov

Advances in Deuteration Strategies and Methodological Innovations for Complex Molecules

The synthesis of selectively deuterated molecules like 1,3-Adamantanedimethanol-d4 relies on efficient and precise deuteration methodologies. While classical methods exist, recent years have seen significant innovation in the field of C-H deuteration, allowing for the late-stage introduction of deuterium into complex molecules with high selectivity, avoiding multi-step syntheses from pre-functionalized starting materials. researchgate.netsnnu.edu.cn

Modern approaches that could be applied to the synthesis or further modification of deuterated adamantane derivatives include:

Transition-Metal Catalysis: Iridium, palladium, and ruthenium complexes have emerged as powerful catalysts for hydrogen isotope exchange (HIE). nih.govresearchgate.netsnnu.edu.cn These catalysts can activate specific C-H bonds, even unactivated ones, and exchange the hydrogen with deuterium from a source like D₂O. For a molecule like 1,3-Adamantanedimethanol, an Iridium(III)-bipyridonate catalyst could potentially achieve α-selective deuteration of the alcohol moieties. nih.gov

Photocatalysis: Visible-light induced deuteration is a rapidly growing field that offers mild reaction conditions. researchgate.net This method can be used for the late-stage deuteration of drug molecules and complex structures, often with high functional group tolerance.

Electrochemical Methods: Electrochemistry provides an alternative to traditional reagents for deuteration. rsc.orgresearchgate.net Electrochemical methods can drive reductive deuteration or H/D exchange under controlled conditions, often with high chemo- and regioselectivity, minimizing the need for harsh reagents. rsc.orgresearchgate.net

These advanced methodologies represent a significant step forward, enabling the efficient and selective synthesis of complex deuterated molecules. The application of these techniques to adamantane derivatives would facilitate the creation of a library of specifically labeled compounds for various research applications, with 1,3-Adamantanedimethanol-d4 being a prime example of a valuable research tool made accessible through these innovations.

Computational Design and Predictive Modeling for Tailored Deuterated Adamantane Derivatives in Targeted Research Areas

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the in silico design and evaluation of molecules before their synthesis. mdpi.comuobaghdad.edu.iqd-nb.info For a specialized compound like 1,3-Adamantanedimethanol-d4, computational methods can predict its properties and guide its application in targeted research areas.

Key computational approaches include:

Quantum Chemistry (DFT): Density Functional Theory (DFT) can be used to calculate the structural, electronic, and spectroscopic properties of the molecule. This includes predicting its NMR spectra, which is crucial for characterizing deuterated compounds, and calculating vibrational frequencies to understand its IR and Raman signatures. DFT can also be used to model reaction pathways, for instance, in catalysis, to understand how the deuterated ligand influences the reaction mechanism.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of 1,3-Adamantanedimethanol-d4 in complex environments, such as its interaction with a lipid bilayer in a nanomedicine context or its binding to the active site of a protein. nih.gov These simulations provide insights into the stability of drug-carrier complexes and the specific interactions that govern molecular recognition.

Structure-Activity Relationship (SAR) and Drug-Likeness Prediction: For medicinal chemistry applications, computational tools can predict the "drug-likeness" and ADME (Absorption, Distribution, Metabolism, Excretion) properties of adamantane derivatives. uobaghdad.edu.iqjrespharm.comontosight.ai By modeling the effect of deuteration, researchers can predict how the "deuterium switch" might improve a drug's pharmacokinetic profile, enhancing its metabolic stability. nih.govirb.hrmdpi.com Automated workflows can now predict various spectra (VCD, ECD, NMR) for flexible and even partially deuterated molecules, greatly aiding in their structural elucidation and design.

Through these predictive models, researchers can rationally design new deuterated adamantane derivatives with optimized properties for specific applications, whether it be for enhanced binding affinity to a biological target, improved stability in a catalytic cycle, or tailored behavior as part of a drug delivery system. This computational-first approach accelerates the discovery process, reduces experimental costs, and allows for the exploration of a much wider chemical space. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Adamantanedimethanol-d4 |

| 1,3-Adamantanedimethanol |

| Adamantane |

| Deutetrabenazine |

| Donafenib |

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1,3-Adamantanedimethanol-d4, and how is deuterium incorporation optimized?

Answer:

The synthesis of 1,3-Adamantanedimethanol-d4 typically involves deuterium labeling at specific positions (e.g., hydroxyl or methylene groups). A common approach adapts methods used for non-deuterated adamantane derivatives. For example, 1,3-adamantanedicarboxylic acid derivatives (prepared via one-pot carboxylation of adamantane precursors ) can be reduced using deuterated reagents like NaBD4 or LiAlD4 to introduce deuterium. Challenges include minimizing isotopic scrambling and ensuring regioselectivity. Optimization requires monitoring via NMR (e.g., comparing , , and spectra) and mass spectrometry to confirm isotopic purity .

(Basic) What analytical techniques are critical for characterizing the structural and thermodynamic properties of 1,3-Adamantanedimethanol-d4?

Answer:

Key techniques include:

- X-ray Diffraction (XRD): Resolves crystal polymorphism, as seen in 1,3-adamantanediol (13DOHA), which transitions between hexagonal and cubic phases under temperature/pressure .

- Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., plastic crystalline phases) and thermal stability .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates isotopic labeling efficiency by detecting deuterium distribution patterns .

Thermodynamic data (e.g., enthalpy of formation) can be extrapolated from non-deuterated analogs using group contribution methods, referencing thermochemical databases .

(Advanced) How does deuteration affect the polymorphism and phase behavior of 1,3-Adamantanedimethanol-d4 compared to its non-deuterated counterpart?

Answer:

Deuteration alters intermolecular interactions (e.g., hydrogen bonding strength and lattice dynamics), impacting polymorphism. For example, 1,3-adamantanediol (13DOHA) forms a hexagonal low-temperature phase and a cubic plastic phase under pressure . Isotopic substitution (D vs. H) may shift phase transition temperatures due to differences in zero-point energy and vibrational entropy. Computational modeling (e.g., Hirshfeld surface analysis) can quantify changes in globularity and asphericity, which influence plastic phase formation . Experimental validation requires high-pressure DSC and variable-temperature XRD .

(Advanced) What computational strategies are effective for predicting the reactivity and isotopic effects of 1,3-Adamantanedimethanol-d4 in catalytic systems?

Answer:

Density Functional Theory (DFT) simulations are used to model deuterium kinetic isotope effects (KIE) in reactions involving adamantane derivatives. For instance, deuterium substitution at hydroxyl groups can reduce reaction rates in acid-catalyzed esterification due to stronger O-D bonds. Comparative studies between 1,3-adamantanedimethanol and its deuterated form can isolate isotopic effects on activation energies . Molecular dynamics simulations also assess solvent interactions and steric effects in catalytic systems, leveraging crystallographic data from related compounds (e.g., 1,3-dimethyladamantane) .

(Basic) What are the primary applications of 1,3-Adamantanedimethanol-d4 in pharmaceutical and materials research?

Answer:

- Drug Development: As a rigid scaffold for deuterated drug candidates, enhancing metabolic stability via the isotope effect (e.g., prolonged half-life) .

- Polymer Science: Serves as a crosslinking agent in deuterated polymers for NMR studies of molecular dynamics .

- Liquid Crystals: The adamantane core’s rigidity and deuteration enable tunable mesophase behavior in optoelectronic materials .

(Advanced) How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for adamantane derivatives like 1,3-Adamantanedimethanol-d4?

Answer:

Discrepancies in thermochemical data (e.g., ΔH°f values) often arise from methodological differences (e.g., calorimetry vs. computational models). For example, 1-adamantanol’s enthalpy of formation varies between 9.09 eV (PE method) and 9.23 eV (RDSH method) . To reconcile

- Cross-validate using multiple techniques (e.g., combustion calorimetry and gas-phase ion energetics) .

- Apply error-propagation analysis to experimental uncertainties .

- Compare with analogous compounds (e.g., 1,3-adamantanediol) to identify systematic biases .

(Advanced) What role does isotopic labeling play in mechanistic studies of 1,3-Adamantanedimethanol-d4 in enzymatic or catalytic reactions?

Answer:

Deuterium labeling enables tracking of reaction pathways and intermediates. For instance:

- Enzymatic Oxidation: -labeling at hydroxyl groups can reveal rate-limiting steps in dehydrogenase-catalyzed reactions via KIE measurements .

- Catalytic Hydrogenation: Isotopic substitution in adamantane derivatives helps distinguish between heterolytic vs. homolytic cleavage mechanisms in metal-catalyzed systems .

Methodologically, tandem MS and isotope-ratio monitoring provide real-time insights into deuterium retention or exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.